Fub-npb-22

Beschreibung

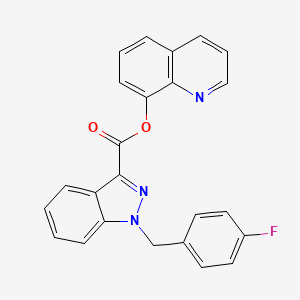

Chemical Structure and Classification: FUB-NPB-22, chemically designated as quinolin-8-yl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazolecarboxylate class . Its core structure comprises an indazole ring substituted with a 4-fluorobenzyl group at the 1-position and a quinolin-8-yl ester at the 3-carboxylate position (Fig. 1). This design mimics endogenous cannabinoids, enabling interaction with CB1 and CB2 receptors in the central nervous system .

Forensic and Clinical Relevance:

this compound has been identified in European intoxication cases, though its prevalence remains low (n=1 in a clinical study) compared to other SCRAs like 5F-MDMB-PINACA (n=53) . It is classified as a controlled substance in Italy due to its association with severe health risks, including fatalities . Analytical challenges, such as poor recovery (<75%) in LC-MS/MS detection, complicate its identification in forensic samples .

Eigenschaften

Molekularformel |

C24H16FN3O2 |

|---|---|

Molekulargewicht |

397.4 |

IUPAC-Name |

quinolin-8-yl 1-[(4-fluorophenyl)methyl]indazole-3-carboxylate |

InChI |

InChI=1S/C24H16FN3O2/c25-18-12-10-16(11-13-18)15-28-20-8-2-1-7-19(20)23(27-28)24(29)30-21-9-3-5-17-6-4-14-26-22(17)21/h1-14H,15H2 |

InChI-Schlüssel |

NYHGKZZRRCVGAU-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=NN2CC3=CC=C(C=C3)F)C(=O)OC4=CC=CC5=C4N=CC=C5 |

Aussehen |

Assay:≥95%A crystalline solid |

Synonyme |

Quinolin-8-yl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von FUB-NPB-22 umfasst die Veresterung von 1-[(4-Fluorphenyl)methyl]-1H-indazol-3-carbonsäure mit 8-Hydroxychinolin. Die Reaktion erfordert typischerweise ein Dehydratisierungsmittel wie Dicyclohexylcarbodiimid (DCC) und einen Katalysator wie 4-Dimethylaminopyridin (DMAP) in einem organischen Lösungsmittel wie Dichlormethan .

Industrielle Produktionsverfahren

Der allgemeine Ansatz würde die Skalierung des Laborsyntheseprozesses beinhalten, wobei die ordnungsgemäße Handhabung und Sicherheitsmaßnahmen aufgrund der möglichen Toxizität der Verbindung gewährleistet werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen

FUB-NPB-22 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung von Chinolinyl- und Indazol-Derivaten führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden, was zur Reduktion der Estergruppe zu einem Alkohol führt.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.

Reduktion: Lithiumaluminiumhydrid (LiAlH4) in wasserfreiem Ether.

Substitution: Natriumhydrid (NaH) oder Kalium-tert-Butoxid (KOtBu) in aprotischen Lösungsmitteln.

Hauptprodukte, die gebildet werden

Oxidation: Chinolinyl- und Indazol-Derivate.

Reduktion: Alkohol-Derivate.

Substitution: Substituierte Fluorbenzyl-Derivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

This compound wirkt als potenter Agonist der Cannabinoid-Rezeptoren, insbesondere der CB1- und CB2-Rezeptoren. Es bindet an diese Rezeptoren und imitiert die Wirkungen natürlicher Cannabinoide, was zu verschiedenen physiologischen und psychoaktiven Wirkungen führt. Die genauen molekularen Ziele und Wege, die an seiner Wirkung beteiligt sind, werden derzeit noch untersucht.

Wirkmechanismus

FUB-NPB-22 acts as a potent agonist of the cannabinoid receptors, specifically the CB1 and CB2 receptors. It binds to these receptors, mimicking the effects of natural cannabinoids, leading to various physiological and psychoactive effects. The exact molecular targets and pathways involved in its action are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

The structural modifications in SCRAs significantly influence their potency, metabolic stability, and detectability. Below is a comparative breakdown:

Key Observations :

- Core Structure : Indazolecarboxylates (e.g., this compound) are less metabolically stable than carboxamides (e.g., ADB-FUBINACA) due to ester bond susceptibility to hydrolysis .

- Detection : Indazolecarboxylates like this compound exhibit variable recovery in LC-MS/MS, likely due to matrix interference or degradation during extraction .

Spectroscopic and Chromatographic Profiles

highlights distinct ultraviolet (UV) absorption patterns for this compound compared to ADB-FUBINACA and FUB-APINACA. The ln(A109/A253) ratio (a measure of UV spectral characteristics) for this compound aligns closely with p-FUBINAE derivatives, suggesting shared electronic properties in the fluorobenzyl moiety . This contrasts with ADB-FUBINACA, which exhibits a profile closer to m-FUBINAE analogs .

Epidemiological and Regulatory Trends

- Prevalence : this compound is less common in forensic samples than carboxamide SCRAs (e.g., 5F-MDMB-PINACA), possibly due to rapid replacement by more stable analogs .

- Regulatory Status : Italy classified this compound under Table I of controlled substances in 2019, reflecting its high-risk profile . Similar compounds like MDMB-4en-PINACA and AMB-FUBINACA are also regulated globally due to overdose linkages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.